Superior Mass Spectrometric Resolution via +4 Da Dual Isotopic Shift
Tazobactum ester-13C,d3 provides a +4 Da mass shift (MW 318.33) relative to the unlabeled tazobactam ester (MW 302.31). This shift is greater than that of singly-labeled alternatives, such as tazobactam-13C (+1 Da) or tazobactam-d3 (+3 Da), and is specifically engineered to eliminate isotopic overlap with the natural abundance M+1, M+2, and M+3 isotope peaks of the unlabeled analyte. [1]
| Evidence Dimension | Mass Shift (Δ Da) |
|---|---|
| Target Compound Data | +4 Da (¹³C, ²H₃) |
| Comparator Or Baseline | +3 Da (²H₃-only), +2 Da (¹³C₂-only), 0 Da (unlabeled) |
| Quantified Difference | ≥ +1 Da greater separation from common isotopic interferences |
| Conditions | LC-MS/MS analysis in complex biological matrices (e.g., plasma, serum) |
Why This Matters
A larger mass shift is critical for avoiding cross-talk between the internal standard and analyte channels, which is essential for meeting stringent bioanalytical method validation criteria for precision and accuracy.
- [1] Russak EM, Bednarczyk EM. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Ann Pharmacother. 2019 Feb;53(2):211-216. View Source
